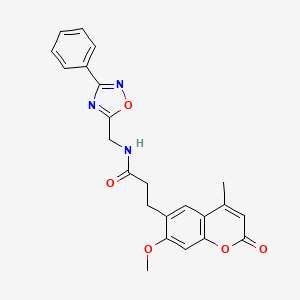
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-dimethoxyphenyl group and a hydroxy-methyl-oxochromenyl group linked by an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dimethoxyaniline and 7-hydroxy-4-methylcoumarin.
Acylation Reaction: The 5-chloro-2,4-dimethoxyaniline undergoes acylation with an appropriate acylating agent to form the intermediate acetamide.
Coupling Reaction: The intermediate acetamide is then coupled with 7-hydroxy-4-methylcoumarin under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the hydroxy group on the chromenyl moiety.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methyl group on the chromenyl moiety.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C20H18ClNO6 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClNO6/c1-10-12-5-4-11(23)6-16(12)28-20(25)13(10)7-19(24)22-15-8-14(21)17(26-2)9-18(15)27-3/h4-6,8-9,23H,7H2,1-3H3,(H,22,24) |
InChI Key |
AARUESWQCNSIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12190776.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B12190777.png)
![3-phenyl-N-[(2Z)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12190800.png)
![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12190802.png)
![N-[3-(acetylamino)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12190819.png)
![N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B12190825.png)
![4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12190827.png)
![Benzoic acid, 3-[(phenylmethylene)amino]-](/img/structure/B12190829.png)
![2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12190834.png)
![(1-Ethyl-2-hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12190840.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12190841.png)
![[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine](/img/structure/B12190849.png)
